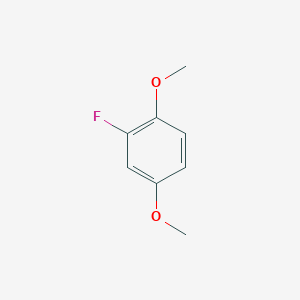

1,4-Dimethoxy-2-fluorobenzene

説明

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Disciplines

Fluorinated aromatic compounds, a class of organofluorine compounds, are pivotal in many areas of modern chemistry. wikipedia.orgnumberanalytics.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. wikipedia.orgnih.gov This bond strength imparts high thermal stability and resistance to oxidative degradation. nih.govnumberanalytics.comtandfonline.com

In medicinal chemistry , the strategic incorporation of fluorine is a common tactic to enhance a drug's efficacy. tandfonline.com Fluorination can improve metabolic stability by blocking sites susceptible to metabolic attack, thereby increasing the drug's bioavailability and half-life. tandfonline.comresearchgate.net Furthermore, the presence of fluorine can alter the acidity (pKa) of nearby functional groups and improve membrane permeability, which can lead to stronger binding affinity with target proteins and enhanced pharmacological activity. tandfonline.comnih.gov It is estimated that fluorinated compounds account for about 20% of all commercialized pharmaceuticals. nih.gov

In the agrochemical sector, fluorinated compounds are used to develop more effective and stable pesticides and herbicides. numberanalytics.comccspublishing.org.cn The introduction of fluorine can enhance the biological activity of agrochemicals, improve their stability in the environment, and increase their resistance to metabolic breakdown in target organisms. ccspublishing.org.cnresearchgate.net This leads to more potent and targeted crop protection products. researchgate.netresearchandmarkets.com

In materials science , organofluorine compounds are essential for creating advanced materials with unique properties. numberanalytics.comnumberanalytics.com Fluoropolymers, for instance, are known for their exceptional chemical inertness and thermal stability. numberanalytics.comnumberanalytics.com Fluorinated aromatics are also used in the manufacturing of liquid crystal displays, solar cells, and as components in specialty lubricants and fire-fighting foams. wikipedia.orgresearchgate.net The unique optical and electrical properties conferred by fluorination make these compounds indispensable for developing high-performance materials for the electronics and aerospace industries. numberanalytics.comresearchgate.net

Contextualization of 1,4-Dimethoxy-2-fluorobenzene within Diverse Research Areas

This compound functions as a specialized building block in organic synthesis, finding applications across several research domains. cymitquimica.comfishersci.com Its distinct structure allows chemists to use it as a starting material for constructing more complex molecules with specific functionalities. ontosight.aicymitquimica.com

In pharmaceutical research , the compound serves as a key intermediate. ontosight.aicymitquimica.com The fluorinated dimethoxybenzene scaffold is a component in the synthesis of various bioactive molecules. ontosight.aibiosynth.com The presence of the fluorine atom is particularly valuable, as it can enhance the pharmacokinetic properties of potential drug candidates, such as improving their stability and ability to cross biological membranes. ontosight.ai For example, it has been used in the synthesis of biarylphosphine ligands like BrettPhos, which are important in catalytic processes for drug development. nih.gov

In the field of agrochemicals , this compound is employed as a raw material for creating new crop protection agents. chemicalbook.comfishersci.com The synthesis of novel fungicides, herbicides, and insecticides can incorporate this molecule to leverage the advantageous properties of fluorine, such as increased potency and environmental persistence. fishersci.comccspublishing.org.cn

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYZVMZKSOPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232021 | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82830-49-7 | |

| Record name | 2-Fluoro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82830-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethoxy 2 Fluorobenzene and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The creation of 1,4-dimethoxy-2-fluorobenzene can be achieved through multiple chemical pathways. These methods range from classical etherification and substitution reactions to more modern techniques involving organometallic intermediates.

Reaction of Hydroquinone (B1673460) with Dimethyl Sulfate (B86663)

A foundational method for synthesizing the dimethoxybenzene core involves the methylation of hydroquinone. In a typical procedure, hydroquinone (benzene-1,4-diol) is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base. researchgate.netprepchem.com

The reaction mechanism proceeds via a Williamson ether synthesis. The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic attack on the dimethyl sulfate, displacing a sulfate ion and forming the methoxy (B1213986) group. The process is repeated for the second hydroxyl group to yield 1,4-dimethoxybenzene (B90301). researchgate.netprepchem.com To obtain the target compound, 2-fluoro-1,4-dimethoxybenzene, a subsequent fluorination step would be necessary, or the starting material would be a fluorinated hydroquinone derivative.

A representative procedure involves treating one mole of hydroquinone with 2.5 moles of 10% sodium hydroxide solution. researchgate.netprepchem.com Two moles of dimethyl sulfate are then added while maintaining the temperature below 40°C. researchgate.netprepchem.com The mixture is then heated to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate. researchgate.netprepchem.com

| Reactant 1 | Reactant 2 | Base | Key Parameter | Product | Yield |

|---|---|---|---|---|---|

| Hydroquinone | Dimethyl Sulfate | Sodium Hydroxide | Temperature < 40°C | 1,4-Dimethoxybenzene | 95% |

| Hydroquinone | Iodomethane | Potassium Hydroxide | Room Temperature | 1,4-Dimethoxybenzene | 97% chemicalbook.com |

Reaction of Primary Amines with Chloroformates

While not a direct synthesis of this compound itself, the reaction between primary amines and chloroformates is a relevant transformation for creating related structures and highlights a general class of reactions. biosynth.com This method is broadly used for the N-dealkylation of amines. nih.gov The reaction involves a tertiary amine reacting with a chloroformate reagent, which leads to the formation of a carbamate (B1207046) and an alkyl chloride. nih.gov Subsequent hydrolysis of the carbamate yields a secondary amine. nih.gov The process is often facilitated by a base to deprotonate and activate the amine. nih.gov

Ortho-Lithiation and Benzyne (B1209423) Intermediate Formation

A powerful strategy for introducing substituents at specific positions on an aromatic ring is through directed ortho-lithiation. arkat-usa.org In the context of 1,4-dimethoxybenzene, the methoxy groups can direct a strong base, like n-butyllithium (n-BuLi), to remove a proton from an adjacent (ortho) carbon atom. guidechem.comias.ac.in This creates a highly reactive organolithium species. arkat-usa.org

The mechanism involves the coordination of the lithium atom of the alkyllithium to the oxygen atom of a methoxy group. arkat-usa.orgacs.org This coordination brings the alkyl group into proximity with the ortho-hydrogen, facilitating its abstraction and forming the lithiated intermediate. ias.ac.inacs.org This intermediate can then react with an electrophilic fluorine source to introduce the fluorine atom at the 2-position.

Alternatively, the lithiated intermediate can lead to the formation of a benzyne. For instance, the lithiation of a fluorinated dimethoxybenzene can result in the elimination of lithium fluoride (B91410), generating a highly reactive benzyne intermediate. researchgate.netchemrxiv.org This benzyne can then undergo various cycloaddition reactions. researchgate.net For example, 4-fluoro-3,6-dimethoxybenzyne, generated from 1,4-difluoro-2,5-dimethoxybenzene, can react with furan (B31954) in a Diels-Alder cycloaddition. researchgate.net

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another route to functionalize the benzene (B151609) ring. In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For the synthesis of this compound, this could involve the displacement of a different halogen or a nitro group by a fluoride ion, or the displacement of a fluorine atom by a methoxide (B1231860) ion.

The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack. However, the methoxy groups in 1,4-dimethoxybenzene are electron-donating, which generally disfavors classical SNAr reactions. Despite this, methods have been developed for the nucleophilic substitution of unactivated fluoroarenes. nih.govresearchgate.net For instance, the reaction of fluoroarenes with sodium methoxide in a solvent like dimethylformamide (DMF) can yield the corresponding methoxy derivatives in good to excellent yields. nih.gov The reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid results in the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating a substitution reaction on the activated ring. mdpi.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid | - | 0 °C, 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% mdpi.com |

| Fluoroarene derivatives | Sodium Methoxide | DMF | 110 °C, 3 h | Methoxyarene derivatives | Good to Excellent nih.gov |

Process Optimization and Scale-Up Strategies

Moving from laboratory-scale synthesis to larger-scale production necessitates a focus on optimizing reaction conditions and ensuring safety.

Development of Safer Reagent Alternatives

A significant concern in large-scale ortho-lithiation reactions is the use of pyrophoric reagents like n-butyllithium. researchgate.net Developing safer alternatives is a key area of process optimization. One approach involves the use of less volatile solvents. For example, n-butyllithium in heptane (B126788) is considered safer to handle than its formulation in pentane (B18724) due to the higher boiling point of heptane, which reduces its pyrophoricity. uwindsor.ca

Another strategy involves the use of alternative lithiating agents or modified reaction systems. Lithium amides, such as lithium diisopropylamide (LDA), can be effective for ortho-lithiation and are often considered less hazardous than alkyllithiums. arkat-usa.org Additionally, the use of trans-metalation strategies can mitigate the high basicity of organolithium reagents. For instance, trans-metalating an aryllithium species with a lanthanide salt like LaCl₃·2LiCl can generate a less basic, more nucleophilic organolanthanide reagent, which can help to avoid side reactions like the formation of benzyne intermediates. chemrxiv.org

Catalytic Approaches in Synthesis

Catalytic methods are fundamental in contemporary organic synthesis, and the preparation of this compound and its derivatives often involves transition-metal-catalyzed reactions. These approaches are crucial for constructing complex molecules, such as biarylphosphine ligands, which are themselves important catalysts.

A key strategy involves the generation of a highly reactive benzyne intermediate from this compound. mit.edu This is typically achieved by treating the starting material with a strong base like n-butyllithium (n-BuLi). The resulting benzyne can be trapped by various reagents. For instance, in the synthesis of precursors for BrettPhos-type ligands, the benzyne generated from this compound is trapped with a Grignard reagent. mit.edu

Palladium-catalyzed cross-coupling reactions represent another cornerstone of modern synthesis for forming carbon-carbon bonds. rug.nlnih.gov While the strong carbon-fluorine bond in this compound can limit its direct use in some cross-coupling reactions where fluorine would be the leaving group, its derivatives, particularly brominated ones, are excellent substrates. For example, palladium complexes like [Pd-PEPPSI-IPr] are effective catalysts for the one-pot synthesis of unsymmetrical biaryls from two different aryl bromides at room temperature. rug.nl This highlights the importance of catalytic methods in utilizing derivatives of this compound for constructing complex biaryl structures.

Furthermore, copper salts are often employed as co-catalysts in these synthetic pathways. In the formation of certain biarylphosphine ligands from precursors derived from this compound, copper(I) chloride (CuCl) is used in conjunction with lithium bromide (LiBr) to facilitate the final coupling step. mit.edu Attempts to perform these specific conversions without a copper co-catalyst have been reported to be unsuccessful, underscoring the critical role of the catalyst in achieving the desired transformation. mit.edu

Microflow Synthesis Techniques for Enhanced Efficiency

Microflow synthesis has emerged as a powerful technique for improving the efficiency and safety of chemical reactions. This approach involves performing reactions in continuous-flow reactors with micrometer-scale channels. The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters like temperature and mixing, leading to significant benefits over traditional batch processing. jst.go.jp

For the synthesis of fluoroaromatic compounds, microflow techniques have been applied to the fluorination of benzynes. jst.go.jp This method involves the generation of a benzyne intermediate which is immediately fluorinated within the microflow reactor. This process has been shown to dramatically reduce reaction times to around 10 seconds and increase the yields of the resulting fluoroarenes by up to 51% compared to conventional batch methods. jst.go.jp

The generation of the benzyne and its subsequent fluorination can be achieved using a dual-role reagent like Bu₄NF(t-BuOH)₄, which first initiates the formation of the benzyne and then serves as the fluoride source for the nucleophilic addition. jst.go.jp The use of an efficient micromixer, such as the Comet X-01, is crucial for the success of this technique. jst.go.jp While this is a general method for producing aryl fluorides, its principles are directly applicable to enhancing the synthesis of compounds like this compound, offering a pathway to higher yields and shorter production times. jst.go.jp

Table 1: Comparison of Batch vs. Microflow Synthesis of Aryl Fluorides

| Feature | Batch Conditions | Microflow Conditions | Reference |

|---|---|---|---|

| Reaction Time | Longer (minutes to hours) | Significantly shorter (ca. 10 seconds) | jst.go.jp |

| Yield | Lower | Increased by up to 51% | jst.go.jp |

| Process Control | Limited | Precise control over temperature and mixing | jst.go.jp |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and immediate consumption of reactive species | jst.go.jp |

Synthesis of Functionalized this compound Derivatives

The benzene ring of this compound can be further functionalized through various reactions, yielding derivatives that serve as valuable building blocks in organic synthesis.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The nitration of this compound has been shown to be a highly selective and high-yield reaction. mdpi.com

When this compound is treated with nitric acid at 0°C, the reaction proceeds selectively to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com The electron-donating methoxy groups and the fluorine atom direct the incoming electrophile. In this case, the fluoro-substituent acts as a para-directing group, leading to the formation of a single major isomer in high yield. mdpi.com The structure of the resulting product has been confirmed by X-ray crystallography. mdpi.com This selective nitration provides a suitably activated aromatic compound for subsequent nucleophilic aromatic substitution reactions. mdpi.com

Table 2: Nitration of this compound

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Nitric acid (64-66%) | 0 °C, 10 minutes | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |

Bromination Reactions

The introduction of a bromine atom onto the this compound core is another important functionalization. A common method involves ortho-lithiation followed by quenching with an electrophilic bromine source. guidechem.com

In a typical procedure, this compound is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature, such as -78°C. n-Butyllithium (n-BuLi) is then added dropwise, which selectively removes a proton from the position ortho to the fluorine atom (the C3 position), forming a lithiated intermediate. This intermediate is then treated with liquid bromine (Br₂), resulting in the formation of 1-bromo-2-fluoro-3,5-dimethoxybenzene. guidechem.com This brominated derivative is a key intermediate for further transformations, particularly in cross-coupling reactions to form more complex structures. mit.eduguidechem.com

Table 3: Bromination of this compound

| Reactant | Reagents | Conditions | Product | Reference |

|---|

Formation of Biaryl Structures

Derivatives of this compound are valuable precursors for the synthesis of biaryl compounds, which are structural motifs found in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov Catalytic cross-coupling reactions are the primary methods used to create the aryl-aryl bond.

A notable application is the synthesis of complex biarylphosphine ligands like BrettPhos. mit.edu The synthesis starts with the generation of a benzyne from this compound, which is then reacted with a Grignard reagent and subsequently quenched with bromine. This produces a brominated biaryl intermediate. mit.edu This intermediate then undergoes a copper-catalyzed coupling reaction with a phosphine (B1218219) to yield the final ligand. mit.edu

Modern palladium-catalyzed methods, such as those employing [Pd-PEPPSI-IPr] catalysts, enable the direct cross-coupling of two different aryl bromides. rug.nl This allows for the efficient one-pot synthesis of unsymmetrical biaryls. Brominated derivatives of this compound can be used as one of the coupling partners in such reactions to create complex fluorinated biaryls. rug.nl These catalytic systems are highly valued for their efficiency and operation under mild conditions, often at room temperature. rug.nl

Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the benzene (B151609) ring. wikipedia.orgvanderbilt.edu Substituents are broadly classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho-, para-, or meta-directors. wikipedia.org

Regioselectivity Influences of Methoxy (B1213986) and Fluoro Groups

In 1,4-dimethoxy-2-fluorobenzene, the directing effects of the substituents determine the position of electrophilic attack. The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). chegg.com This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. libretexts.org Consequently, methoxy groups are strong ortho-, para-directors. chegg.com

In a polysubstituted benzene ring like this compound, the most powerfully activating group generally controls the regioselectivity. masterorganicchemistry.com The two methoxy groups strongly activate the ring, directing incoming electrophiles to the positions ortho and para to them. The fluoro group also directs ortho and para. The cumulative effect is an additive influence on the ring's electron density.

The positions available for substitution are C3, C5, and C6.

Position 3: Ortho to the C4-methoxy group and ortho to the C2-fluoro group.

Position 5: Ortho to the C4-methoxy group, para to the C2-fluoro group, and meta to the C1-methoxy group.

Position 6: Ortho to the C1-methoxy group.

Both the methoxy and fluoro groups direct towards positions 3 and 5. The strong activating effect of the methoxy groups makes these positions highly favorable for electrophilic attack. Between the electronically favored positions, steric hindrance can play a role; attack is generally favored at the least sterically hindered position. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions of Attack |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C1 | Strongly Activating (+R > -I) | Ortho, Para | C2 (blocked), C6, C4 (blocked) |

| Methoxy (-OCH₃) | C4 | Strongly Activating (+R > -I) | Ortho, Para | C3, C5, C1 (blocked) |

| Fluoro (-F) | C2 | Deactivating (-I > +R) | Ortho, Para | C1 (blocked), C3, C5 |

Kinetic Isotope Effect Studies in Electrophilic Fluorination

Kinetic isotope effect (KIE) studies, where the rate of reaction for a deuterated substrate is compared to a non-deuterated one (kH/kD), are instrumental in elucidating reaction mechanisms. For electrophilic aromatic substitution, the KIE can determine whether the cleavage of the C-H bond is the rate-determining step.

The mechanism for EAS typically involves two steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. This step is typically slow and rate-determining.

Deprotonation of the intermediate to restore aromaticity, which is usually a fast step.

In studies of electrophilic fluorination of aromatic compounds using N-F type reagents, small deuterium (B1214612) isotope effects (kH/kD values close to 1.0) are generally observed. researchgate.netresearchgate.net This indicates that the decomposition of the Wheland-type intermediate (the C-H or C-D bond-breaking step) is not the rate-determining step of the reaction. researchgate.net The results are consistent with a polar SEAr mechanism where the initial formation of the carbocation intermediate is the slower, rate-limiting stage. researchgate.netresearchgate.net

| Substrate | Fluorinating Reagent | kH/kD Value | Reference |

|---|---|---|---|

| Benzene | F-TEDA-BF₄ (Selectfluor) | ~1.00 | researchgate.net |

| Toluene | F-TEDA-BF₄ (Selectfluor) | ~0.99 | researchgate.net |

| Anisole | F-TEDA-BF₄ (Selectfluor) | ~0.86 | researchgate.net |

Nucleophilic Substitution Reactions and Associated Mechanisms

While electron-rich aromatic rings are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when a good leaving group is present. youtube.com The mechanism of these reactions can vary significantly based on the substrate and reaction conditions.

Concerted vs. Stepwise Mechanisms in SNAr Reactions

The textbook mechanism for SNAr reactions is a two-step, addition-elimination process that proceeds through a discrete anionic intermediate known as a Meisenheimer complex. acs.orgresearchgate.net This pathway is favored for aromatic rings that are activated by strong electron-withdrawing groups, as these groups are necessary to stabilize the negative charge of the intermediate. researchgate.netnih.gov

However, a growing body of evidence from experimental and computational studies has identified an alternative, concerted SNAr (cSNAr) mechanism. acs.orgresearchgate.net In this pathway, the nucleophile attacks the carbon atom and the leaving group departs in a single transition state, avoiding the formation of a high-energy Meisenheimer intermediate. researchgate.netstackexchange.com This concerted pathway is particularly relevant for substrates that are not strongly activated by electron-withdrawing groups, or are even electron-rich, such as this compound. nih.gov The presence of electron-donating methoxy groups would destabilize a negatively charged Meisenheimer intermediate, making the stepwise pathway less favorable and the concerted mechanism more likely. nih.gov For electron-deficient benzene rings, SNAr reactions with fluoride (B91410) as the leaving group are often stepwise, while those with chloride and bromide tend to be concerted. stackexchange.com

Displacement of Halide Anions

In SNAr reactions, the nature of the leaving group is crucial. Contrary to trends in SN1 and SN2 reactions, fluoride is often an effective leaving group in SNAr. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile. youtube.com

Displacement of the fluoride anion from this compound via an SNAr mechanism is challenging due to the presence of the electron-donating methoxy groups, which reduce the electrophilicity of the ring. However, recent advances have shown that such transformations on unactivated or electron-rich fluoroarenes are possible. nih.govnih.gov These methods often employ strategies like organic photoredox catalysis or the use of organic superbases to facilitate the reaction, enabling the substitution of fluoride with various nucleophiles such as azoles, amines, and carboxylic acids. nih.govnih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. fishersci.ca While aryl chlorides, bromides, and iodides are the most common substrates, the activation of the strong C-F bond in aryl fluorides is an area of active research. researchgate.netmdpi.com

Palladium- and copper-catalyzed cross-coupling reactions provide powerful methods for the functionalization of aryl halides. fishersci.cabeilstein-journals.org For aryl fluorides like this compound, these reactions are more challenging due to the high C-F bond dissociation energy. Nevertheless, significant progress has been made in developing catalytic systems capable of activating C-F bonds.

These reactions typically involve an oxidative addition of the aryl fluoride to a low-valent metal center (e.g., Pd(0) or Cu(I)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. fishersci.ca The use of strong σ-donating ligands, such as trialkylphosphines, can increase the electron density on the metal, facilitating the difficult oxidative addition step which is often rate-determining. fishersci.ca Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Buchwald-Hartwig (using amines) couplings have been successfully applied to aryl fluorides, often requiring specialized ligands, bases, and higher reaction temperatures compared to other aryl halides. rsc.orgmdpi.com

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium, Nickel | Organoboron Reagent (R-B(OR)₂) | C-C |

| Heck Reaction | Palladium | Alkene | C-C |

| Stille Coupling | Palladium | Organostannane Reagent (R-SnR'₃) | C-C |

| Buchwald-Hartwig Amination | Palladium, Copper | Amine (R₂NH) | C-N |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound serves as a substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. arborpharmchem.com These reactions typically involve the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.net The reactivity of fluorinated aromatic compounds like this compound in such transformations is of significant interest for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. arborpharmchem.comresearchgate.net

The efficiency and regioselectivity of Suzuki-Miyaura reactions involving fluorinated benzenes can be influenced by various factors, including the nature of the catalyst, the reaction conditions, and the electronic properties of the substituents on the aromatic ring. researchgate.netnih.gov For instance, the presence of the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the benzene ring of this compound can modulate its reactivity towards the catalytic cycle. arborpharmchem.comresearchgate.net Research has shown that nickel-catalyzed cross-coupling reactions can be effective for aryl fluorides, particularly those bearing ortho-directing groups that can facilitate the challenging C-F bond activation step. researchgate.net

A study on the site-selective Suzuki-Miyaura cross-coupling of dibrominated fluorobenzenes has demonstrated the synthesis of various fluorinated terphenyls. researchgate.net While this study does not directly use this compound, it highlights the principle of selective C-Br bond activation in the presence of a C-F bond, which is a key consideration in the cross-coupling of polyhalogenated aromatic compounds. The development of efficient catalysts for Suzuki-Miyaura reactions under environmentally benign conditions remains an active area of research. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions with Fluorinated Benzenes

| Reactant | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | Arylboronic acids | Palladium-based | Fluorinated para-terphenyls | researchgate.net |

| Aryl fluorides with ortho-directing groups | Aryl boronic esters | Nickel-based with metal fluoride cocatalysts | Biaryls | researchgate.net |

| gem-Difluoroalkenes | Arylboronic acids | Nickel-based | (Z)-Fluorostyrene derivatives | researchgate.net |

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, fundamentally involves oxidative addition and reductive elimination steps at a transition metal center. In the context of reactions involving this compound, the activation of the carbon-fluorine (C-F) bond is a critical step that typically occurs via oxidative addition to a low-valent metal complex, most commonly nickel or palladium. This process involves the cleavage of the C-F bond and the formation of two new bonds between the metal and the carbon and fluorine atoms, respectively.

The strength of the C-F bond presents a significant challenge for oxidative addition. However, studies have shown that electronically nonactivated aryl fluorides can undergo cross-coupling reactions, indicating that C-F bond activation is achievable. The mechanism of this activation is often proposed to proceed through a three-centered transition state. Reductive elimination is the final step in the catalytic cycle, where the desired carbon-carbon bond is formed, and the catalyst is regenerated. This step is the reverse of oxidative addition and involves the formation of the new C-C bond and the reduction of the metal center's oxidation state. A model based on the reductive elimination step has been proposed to predict the stereochemical outcome of certain reactions, suggesting its importance in determining the final product structure. nih.gov

Photoredox Catalysis for Fluorination

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the formation of carbon-fluorine bonds under mild reaction conditions. mdpi.comubc.ca This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates and generate reactive intermediates. thieme-connect.de While direct photoredox-catalyzed fluorination of this compound itself is not extensively detailed in the provided context, the principles of this methodology are broadly applicable to the synthesis and functionalization of fluorinated aromatic compounds. mdpi.com

The general mechanism of photoredox catalysis often involves the excitation of a photocatalyst, such as a ruthenium or iridium complex, by visible light. researchgate.netresearchgate.net The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst donates an electron to a suitable acceptor, such as a fluorinating agent, to generate a fluorine radical or a related reactive fluorine species. This species can then react with an organic substrate to introduce a fluorine atom. Conversely, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor molecule, and the resulting oxidized species can then participate in the fluorination reaction.

Photoredox catalysis offers several advantages over traditional methods, including the use of mild reaction conditions and high functional group tolerance. mdpi.comthieme-connect.de These features make it an attractive tool for the late-stage functionalization of complex molecules and the synthesis of novel fluorinated compounds.

Benzyne-Mediated Reactivity

Generation and Trapping of Benzyne (B1209423) Intermediates

This compound can serve as a precursor for the generation of a highly reactive intermediate known as benzyne (3,6-dimethoxybenzyne). Benzynes are dehydroaromatics characterized by a formal triple bond within the benzene ring, rendering them highly strained and reactive. tcichemicals.com A common method for generating benzynes from haloaromatic compounds involves treatment with a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). tcichemicals.com In the case of this compound, the strong base can abstract a proton ortho to the fluorine atom, followed by the elimination of lithium fluoride to generate the corresponding benzyne.

Due to their high reactivity, benzynes are typically generated in situ and immediately "trapped" by a reacting partner. tcichemicals.comresearchgate.net Common trapping agents include dienes, such as furan (B31954), which readily undergo Diels-Alder reactions with the benzyne. researchgate.netsemanticscholar.org The trapping reaction provides evidence for the formation of the benzyne intermediate and allows for the synthesis of complex polycyclic structures. researchgate.net For example, the reaction of the benzyne derived from this compound with furan would be expected to yield a corresponding oxabenzonorbornadiene derivative.

Diels-Alder Cycloadditions Involving Benzyne Species

The benzyne intermediate generated from this compound is a potent dienophile in Diels-Alder reactions. nih.gov This [4+2] cycloaddition reaction provides a powerful method for the construction of six-membered rings and is a cornerstone of synthetic organic chemistry. beilstein-journals.org When the benzyne is trapped with a diene like furan, the resulting cycloadduct is an oxa-bridged bicyclic compound. nih.gov

These cycloadducts can serve as versatile intermediates for further synthetic transformations. For instance, acid-catalyzed ring-opening of the oxabenzonorbornadiene can lead to the formation of substituted naphthol derivatives. nih.gov This strategy has been employed in iterative double benzyne-furan Diels-Alder reactions to synthesize highly substituted anthracenols. nih.gov The Diels-Alder reaction of benzynes is not limited to furan; other dienes, both cyclic and acyclic, can also be used, although competing reaction pathways such as [2+2] cycloadditions and ene reactions can sometimes occur with acyclic dienes. nih.gov

Table 2: Diels-Alder Reactions of Benzynes

| Benzyne Precursor | Diene | Product Type | Reference |

|---|---|---|---|

| 1,4-Difluoro-2,5-dimethoxybenzene | Furan | Substituted oxabenzonorbornadiene | nih.gov |

| o-(Trimethylsilyl)aryl triflates | Conjugated enynes | Highly condensed polycyclic aromatic compounds | nih.gov |

| Anthranilic acid | Furan | 1,4-Dihydronaphthalene-1,4-endoxide | semanticscholar.org |

Exploration of Reaction Intermediates and Transition States

In benzyne-mediated reactions, the benzyne itself is a high-energy intermediate. Theoretical studies and trapping experiments have provided insights into its structure and reactivity. The transition states for Diels-Alder reactions involving benzynes are also a subject of study, as they govern the stereoselectivity and regioselectivity of the cycloaddition.

In electrophilic aromatic substitution reactions, such as the nitration of 2-fluoro-1,4-dimethoxybenzene, the formation of a sigma complex (or arenium ion) is a key intermediate. mdpi.com The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the position of electrophilic attack. The fluoro group is known to be an ortho, para-director, and in the case of 2-fluoro-1,4-dimethoxybenzene, nitration occurs selectively at the position para to the fluorine atom. mdpi.com This regioselectivity can be rationalized by considering the resonance structures of the possible sigma complex intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1,4-Dimethoxy-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR studies allows for an unambiguous confirmation of its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In this compound, the aromatic protons and the protons of the methoxy (B1213986) groups exhibit characteristic chemical shifts and coupling patterns.

The ¹H NMR spectrum of this compound would be expected to show signals for the three aromatic protons and the six protons from the two methoxy groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy groups, being chemically distinct, are expected to appear as two separate singlets.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.7-7.1 | Multiplet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -OCH₃ | ~3.9 | Singlet | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms, including the six aromatic carbons and the two methoxy carbons. The carbon atoms directly bonded to the fluorine atom and the oxygen atoms of the methoxy groups will show characteristic chemical shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹³C-¹⁹F coupling).

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-F | 150-155 (d, ¹JCF) |

| C-OCH₃ | 145-150 |

| C-OCH₃ | 140-145 |

| Aromatic C-H | 110-120 |

| Aromatic C-H | 100-110 |

| Aromatic C-H | 95-105 |

| -OCH₃ | 55-60 |

| -OCH₃ | 55-60 |

Note: 'd' denotes a doublet due to C-F coupling. The exact chemical shifts and coupling constants can vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. rsc.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. rsc.orgwikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the methoxy groups and its position on the aromatic ring. huji.ac.il

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will be split into a multiplet due to coupling with the neighboring aromatic protons. The chemical shift range for organofluorine compounds is broad, allowing for clear distinction between different fluorine environments. rsc.orgthermofisher.com For fluorobenzenes, the chemical shifts are typically observed in the range of -100 to -140 ppm relative to a standard such as CFCl₃. colorado.edu

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Expected Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2800 | -CH₃ stretching |

| 1620-1580 | Aromatic C=C stretching |

| 1520-1480 | Aromatic C=C stretching |

| 1470-1430 | -CH₃ bending |

| 1300-1200 | C-O-C asymmetric stretching |

| 1250-1150 | C-F stretching |

| 1100-1000 | C-O-C symmetric stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

A product specification sheet for 2-Fluoro-1,4-dimethoxybenzene indicates that its identity conforms to its FT-IR spectrum, suggesting that characteristic peaks for the functional groups are present. rsc.orgthermofisher.com

The methoxy groups in this compound can rotate around the C-O bonds, leading to different possible conformations (rotamers). The relative orientation of the methoxy groups with respect to the benzene (B151609) ring can be influenced by steric and electronic interactions with the adjacent fluorine atom. Vibrational spectroscopy can be a sensitive probe of these conformational changes.

While specific conformational studies on this compound are not widely reported, studies on related molecules like 2-fluoroanisole (B128887) have shown the existence of both planar and non-planar conformers. It is plausible that this compound also exists as a mixture of conformers in solution or the gas phase. Subtle shifts in the vibrational frequencies, particularly those associated with the methoxy groups and the C-O bonds, in response to changes in temperature or solvent polarity, could provide evidence for the presence of different conformers. A detailed analysis of the FT-IR and FT-Raman spectra, potentially augmented by computational modeling, would be necessary to fully elucidate the conformational landscape of this molecule.

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Insights

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For a molecule like this compound, various MS techniques can be employed for identification and to understand its role in chemical reactions.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing both the molecular weight and structural information based on the fragmentation pattern.

While a specific EI-MS study focused solely on this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on the analysis of closely related structures, such as its parent compound 1,4-dimethoxybenzene (B90301) nist.gov and its nitrated derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com. The analysis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene confirmed its structure via EI-MS among other methods mdpi.com. For this compound (molar mass: 156.15 g/mol ), the molecular ion peak [M]•+ would be expected at m/z 156. Subsequent fragmentation would likely involve the loss of methyl (-CH3) and methoxy (-OCH3) groups, which are common fragmentation pathways for methoxy-substituted benzene rings.

Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 156 | [C8H9FO2]+ | Molecular Ion (M+) |

| 141 | [C7H6FO2]+ | Loss of a methyl radical ([M-CH3]+) |

| 125 | [C7H6FO]+ | Loss of a methoxy radical ([M-OCH3]+) |

Pressurized Sample Infusion (PSI) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the continuous, real-time monitoring of chemical reactions. uvic.caresearchgate.net This method involves applying a slight overpressure of an inert gas (e.g., nitrogen or argon) to a reaction flask, which pushes the reacting solution through capillary tubing directly into the ESI-MS source. researchgate.netuvic.ca This setup allows for the acquisition of real-time data in an air- and moisture-free environment, making it ideal for studying sensitive organometallic and inorganic reactions. uvic.cauvic.ca

The PSI-ESI-MS methodology provides real-time feedback on the speciation and dynamic abundances of ions in solution as a reaction proceeds. researchgate.net For a reaction involving this compound, such as its nitration to form 1-fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com, PSI-ESI-MS could be employed to:

Track Reactant Depletion: Monitor the decrease in the signal intensity corresponding to the protonated or sodiated adduct of this compound.

Observe Product Formation: Follow the increase in signal intensity for the corresponding adduct of the 1-fluoro-2,5-dimethoxy-4-nitrobenzene product.

Identify Intermediates: Detect any transient charged species that may form during the reaction mechanism.

This technique provides valuable time-course information on a scale of seconds to minutes, offering insights into reaction kinetics and mechanisms without the need for discrete sampling. uvic.ca

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govresearchgate.net This hyphenated method provides an additional dimension of separation, enabling the resolution of isomers, isobars, and different conformers of a molecule that would be indistinguishable by mass spectrometry alone. researchgate.netnih.gov

In the context of studying reactions involving this compound, IMS-MS is particularly valuable for the speciation of intermediates. For instance, during an electrophilic aromatic substitution reaction, multiple isomeric intermediates could potentially form. While these isomers would have the same mass, their different shapes would cause them to have different drift times through the ion mobility cell.

The key advantages of using IMS-MS for studying reaction intermediates include:

Isomer Separation: Distinguishing between structural isomers formed transiently during a reaction. nih.gov

Conformational Analysis: Identifying different gas-phase conformations of reactive intermediates.

Enhanced Signal-to-Noise: Reducing chemical noise by separating ions of interest from background ions based on their mobility. researchgate.net

By coupling ion mobility with high-resolution mass spectrometry, researchers can gain detailed structural insights into complex reaction pathways, facilitating a more complete understanding of reaction mechanisms. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not described in the provided search results, the structure of its direct derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene (synthesized from 2-fluoro-1,4-dimethoxybenzene), has been confirmed by X-ray crystallography. mdpi.com The study revealed that the compound crystallizes with two chemically identical molecules in the asymmetric unit and that there were no significant intermolecular interactions observed in the solid state. mdpi.com This type of analysis is crucial for confirming the regioselectivity of reactions, as it definitively established the position of the nitro group on the benzene ring. mdpi.com

Generally, dimethoxybenzene derivatives have been shown to crystallize in the monoclinic system, with their structures often stabilized by various intermolecular interactions. nih.gov The use of this compound as a ligand in X-ray crystallography has also been noted, indicating its utility in the formation of coordination complexes for structural analysis. biosynth.com

Table 2: Crystallographic Data for the Related Compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C8H8FNO4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.985(3) |

| b (Å) | 7.9712(16) |

| c (Å) | 15.698(3) |

| β (°) | 99.45(3) |

| Volume (ų) | 1726.7(6) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 1,4-dimethoxy-2-fluorobenzene. These calculations are fundamental for modeling molecular properties and predicting chemical behavior.

The first step in a computational analysis is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For derivatives of dimethoxybenzene, DFT calculations using hybrid functionals such as B3LYP or PBE0 with basis sets like 6-311G(d,p) or Def2-TZVP have been shown to be effective. nih.gov This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure provides insight into the molecule's reactivity and properties. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom would significantly influence the energies and distribution of these orbitals.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Typical Parameters Obtained from DFT Geometry Optimization and Electronic Structure Analysis This table outlines the types of data generated from such a study; specific values for this compound are not available in the cited literature.

| Parameter Category | Specific Parameter | Typical Computational Method |

|---|---|---|

| Geometrical Parameters | Bond Lengths (e.g., C-F, C-O, C-C) | DFT (e.g., B3LYP/6-311G(d,p)) |

| Bond Angles (e.g., C-C-F, C-O-C) | DFT (e.g., B3LYP/6-311G(d,p)) | |

| Dihedral Angles | DFT (e.g., B3LYP/6-311G(d,p)) | |

| Electronic Properties | HOMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) | |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311G(d,p)) | |

| Dipole Moment | DFT (e.g., B3LYP/6-311G(d,p)) |

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies.

The GIAO (Gauge-Independent Atomic Orbital) method is standard for calculating NMR chemical shifts. The predicted values for this compound would be highly sensitive to the electronic environment of each nucleus, influenced by the inductive and resonance effects of the methoxy and fluoro substituents. Similarly, frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in its IR spectrum. Comparing these calculated spectra with experimental data is a powerful method for structural confirmation.

Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, which are of interest for materials science and telecommunications. Computational chemistry can predict these properties by calculating the first and second hyperpolarizabilities. The presence of both strong electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene (B151609) ring suggests that derivatives of this compound could be candidates for NLO materials, although specific computational studies to confirm this for the parent molecule are not prominent.

Mechanistic Computations and Reaction Pathway Elucidation

This compound serves as a key intermediate in the synthesis of more complex molecules, such as ligands for catalysis and pharmacologically active compounds. smolecule.commmu.ac.uk Computational studies are invaluable for elucidating the mechanisms of the reactions it undergoes, such as electrophilic aromatic substitution.

Understanding a chemical reaction's mechanism involves identifying the intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate. Computational methods can locate these structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For this compound, mechanistic studies could be applied to reactions like nitration or lithiation. smolecule.comresearchgate.net For example, in an electrophilic substitution reaction, calculations could determine the activation energies for substitution at the different available positions on the ring, thereby predicting the regioselectivity of the reaction and explaining the directing effects of the existing substituents. The fluorine atom is generally an ortho, para-director, while the methoxy groups are strong ortho, para-directors. A computational study would quantify the energetic barriers for attack at each position, providing a theoretical basis for the observed product distribution.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvation Effects on Reaction Mechanisms

The study of solvation effects is critical to understanding chemical reactivity, as the solvent can significantly influence reaction pathways and transition states. Computational models, such as implicit and explicit solvation models, are employed to predict how the surrounding solvent molecules interact with the solute and affect the energy landscape of a reaction. These models can help elucidate mechanisms by calculating reaction energy barriers in different solvent environments. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating a reaction, whereas nonpolar solvents might favor different mechanistic pathways.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity. researchgate.net Methods rooted in Density Functional Theory (DFT) are commonly used to calculate these descriptors, which include properties like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, providing a theoretical framework for understanding molecular stability and reaction propensity. nih.gov

A comprehensive study detailing a full suite of quantum chemical descriptors and specific reactivity predictions for this compound has not been found in the available literature. However, the following sections describe key analytical methods that are hypothetically applicable to the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This technique provides valuable information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilization energies associated with electron delocalization, offering deep insights into the electronic structure and stability of a molecule.

While NBO analysis is a powerful tool for understanding chemical bonding, specific NBO analysis data for this compound, including tables of orbital occupancies, hybridization, or stabilization energies from intramolecular interactions, are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The color-coded surface provides an intuitive guide to intermolecular interactions and the sites most likely to be involved in chemical reactions. For substituted benzenes, MEP analysis can reveal how electron-donating or electron-withdrawing groups influence the electrostatic potential around the aromatic ring. nih.gov

A detailed MEP surface analysis specifically for this compound, including visualizations or data on the values of electrostatic potential maxima and minima, is not available in the examined scientific papers.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method based on the electron density and its gradient, used to identify and visualize non-covalent interactions within and between molecules. It can distinguish between different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. The resulting 3D visualization maps these interactions as colored isosurfaces, where different colors (typically blue, green, and red) signify strong attractive, weak, and repulsive interactions, respectively.

This method is crucial for understanding molecular conformations, crystal packing, and complex formation. However, a specific Reduced Density Gradient analysis for this compound to characterize its intramolecular non-covalent interactions is not documented in the available research.

Applications of 1,4 Dimethoxy 2 Fluorobenzene in Synthetic Research and Advanced Materials

Role as a Building Block in Organic Synthesis

1,4-Dimethoxy-2-fluorobenzene is a foundational component in the synthesis of a variety of organic molecules. chemicalbook.comfishersci.cafishersci.com Its utility stems from the ability of its substituents to direct subsequent chemical transformations with high selectivity, making it an important raw material for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.cafishersci.com

A primary application of this compound is in the generation of highly reactive aryne intermediates, specifically 3,6-dimethoxybenzyne. nih.gov Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures results in the elimination of lithium fluoride (B91410) to form the benzyne (B1209423). nih.govguidechem.com This short-lived intermediate can be "trapped" in situ with various reagents, most notably in Diels-Alder reactions with furans or other dienes, to rapidly construct complex, polycyclic aromatic systems. researchgate.net This methodology provides an efficient route to substituted naphthalenes and anthracenes, which are core structures in many advanced materials and biologically active molecules. researchgate.net

The reactivity of this compound also allows for selective functionalization of the aromatic ring. For instance, nitration of the compound proceeds with high selectivity to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a useful intermediate for further nucleophilic aromatic substitution reactions. mdpi.com

The structural motif of a substituted dimethoxybenzene ring is present in numerous pharmaceutical compounds. This compound serves as a key intermediate in the synthesis of these complex molecules. chemicalbook.comfishersci.cafishersci.com Its defined substitution pattern allows for the controlled introduction of other functional groups necessary for biological activity.

One notable example is its use in the synthesis of phenethylthiazolylthiourea (PETT) derivatives. kaimosi.com These compounds have been identified as a significant class of non-nucleoside reverse transcriptase inhibitors, which are potent agents against the Human Immunodeficiency Virus (HIV). kaimosi.com The synthesis of these inhibitors relies on building blocks derived from functionalized aromatic rings, for which this compound is a valuable precursor.

In the field of agricultural science, fluorinated organic compounds are of critical importance due to their enhanced metabolic stability and biological efficacy. rhhz.net As a readily available fluorinated building block, this compound is utilized as an intermediate in the synthesis of modern agrochemicals, particularly fungicides. chemicalbook.comfishersci.cafishersci.com While specific industrial synthesis routes are often proprietary, the molecular framework provided by this compound is relevant to the construction of active ingredients that protect crops from a wide range of fungal diseases. rhhz.net The presence of both a fluorine atom and methoxy (B1213986) groups allows for diverse chemical modifications to optimize the potency and spectrum of activity of the final agrochemical product.

The synthesis of dyes and pigments often involves the coupling of various aromatic intermediates. chemicalbook.comfishersci.cafishersci.com this compound serves as a precursor for creating substituted aromatic amines and phenols, which are essential components in the production of azo dyes and anthraquinone-based colorants. google.comsemanticscholar.org The specific functional groups on the benzene (B151609) ring influence the final color and fastness properties of the dye. The compound's structure can be modified through reactions like nitration followed by reduction to create the necessary amino-functionalized intermediates for subsequent diazotization and coupling reactions, which are central to the manufacturing of a wide range of colors. mdpi.com

Development of Specialized Ligands and Catalysts

Beyond its direct role in forming the core of target molecules, this compound is indispensable in creating the sophisticated tools used to catalyze their synthesis.

Perhaps one of the most critical applications of this compound is in the synthesis of advanced biarylphosphine ligands, which are essential components of modern palladium catalysts. nih.gov These catalysts are widely used in cross-coupling reactions, such as the Buchwald-Hartwig amination, for forming carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.comresearchgate.net

Specifically, this compound is the starting material for constructing the 3,6-dimethoxybiphenyl core of highly effective ligands like BrettPhos and RockPhos. nih.gov The synthesis involves the generation of 3,6-dimethoxybenzyne, which is then trapped with an aryl Grignard reagent to form the crucial biaryl bond. nih.gov This biaryl intermediate is then further functionalized to introduce the phosphine (B1218219) group, yielding the final ligand. The resulting palladium precatalysts, such as BrettPhos Pd G3 and G4, exhibit exceptional stability and catalytic activity, enabling chemical reactions with lower catalyst loadings and shorter reaction times. sigmaaldrich.commsesupplies.com

The table below summarizes a key step in the synthesis of a BrettPhos precursor starting from this compound, as reported in research findings. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield |

| This compound | 2-Bromo-2′,4′,6′-triisopropylbiphenyl Grignard | n-BuLi, then Bromine | 2-Bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl | 63% |

This synthetic utility underscores the compound's fundamental importance in enabling cutting-edge catalytic science and facilitating the efficient production of complex molecules across various chemical industries.

Impact on Catalytic Cross-Coupling Efficiencies

The unique electronic properties of this compound significantly influence its reactivity and efficiency in catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry. The interplay between the electron-donating methoxy groups and the electron-withdrawing, ortho-directing fluorine atom creates a substrate with distinct characteristics that can be leveraged for selective C-H functionalization and cross-coupling.

Research into the functionalization of (poly)fluoroarenes has shown that C–H bonds positioned ortho to a fluorine substituent exhibit enhanced reactivity with metal centers compared to those in meta or para positions. acs.orgnih.gov This phenomenon is critical for direct C-H activation, a process that offers a more efficient synthetic route by avoiding pre-functionalization steps. acs.orgnih.gov The fluorine atom's influence is multifaceted; its high electronegativity polarizes the C-F bond and can decrease the C-H acidity at the ortho position. nih.govrsc.org This electronic perturbation facilitates selective metalation at the C-H bond adjacent to the fluorine, guiding the catalytic cycle.

In the context of palladium-catalyzed cross-coupling reactions, the presence of the fluorine atom in this compound can affect key steps in the catalytic cycle, including oxidative addition and reductive elimination. The strong C-F bond is generally stable, allowing for selective activation of other sites on the aromatic ring. rsc.org For instance, the compound can be used to introduce other functional groups, such as a bromine atom, at a specific position by directing lithiation to the carbon between the fluorine and a methoxy group before quenching with an electrophile like liquid bromine. guidechem.com

| Substituent | Position | Electronic Effect | Impact on Catalytic Cross-Coupling |

|---|---|---|---|

| Fluorine (-F) | 2 | Inductively Electron-Withdrawing, Weakly Mesomerically Donating | Enhances reactivity of ortho C-H bond, directing metalation and functionalization to the C3 position. acs.orgnih.gov |

| Methoxy (-OCH3) | 1 | Inductively Electron-Withdrawing, Strongly Mesomerically Donating | Activates the aromatic ring, influencing overall reaction rates. |

| Methoxy (-OCH3) | 4 | Inductively Electron-Withdrawing, Strongly Mesomerically Donating | Activates the aromatic ring, influencing overall reaction rates. |

Applications in Material Science Research

The distinct substitution pattern of this compound makes it a valuable building block in material science, where precise control over molecular architecture is key to tuning electronic, optical, and electrochemical properties.

Polymer Synthesis and Properties Modification

While this compound is not typically used as a primary monomer in large-scale polymer production, its derivatives are employed in the synthesis of specialty polymers where its unique features are advantageous. The incorporation of fluorinated moieties into polymer backbones is a well-established strategy for modifying material properties. Fluorine's high electronegativity and the strength of the C-F bond can impart desirable characteristics such as increased thermal stability, chemical resistance, and altered electronic properties. rsc.org

In the context of high-performance polymers like polyimides, introducing fluorine-containing groups can significantly enhance their properties for advanced applications. For example, incorporating bulky, fluorine-containing side chains (such as -CF3) into a polymer structure can reduce intermolecular interactions and increase the free volume. researchgate.net This modification leads to a lower dielectric constant and suppresses high-temperature leakage conductance, which in turn results in enhanced breakdown strength and greater energy storage density at elevated temperatures. researchgate.net

Furthermore, fluorinated functional polymers can be synthesized and then chemically modified to introduce new functionalities. For instance, copolymers containing vinylidene fluoride can be subsequently reacted to attach other functional groups, creating materials with tailored properties for electronics or specialized coatings. nih.gov The principles observed in these related systems suggest that incorporating this compound or its derivatives into polymer chains could be a viable route to fine-tune properties like solubility, thermal behavior, and dielectric performance for specific applications. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

This compound serves as a precursor for more complex organic semiconductors used in OLEDs and OFETs. wikipedia.org The performance of these devices is critically dependent on the electronic properties of the materials used in their active layers. nih.govresearchgate.net The introduction of fluorine atoms into organic semiconductor molecules is a common strategy to modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

In OFETs, which function like traditional transistors but use organic materials for the semiconductor channel, modifying the chemical structure is key to tuning device characteristics like carrier mobility and the on/off ratio. wikipedia.orgnih.gov Lowering the LUMO level through the inclusion of electron-withdrawing groups, such as fluorine, can facilitate easier electron injection, which is crucial for developing high-performance n-type OFETs. nih.gov

Similarly, in OLED technology, the emitted color and device efficiency are directly related to the molecular structure of the materials in the emissive layer. ossila.com Fluorination can enhance the performance and stability of OLEDs. uab.cat By strategically placing fluorine atoms on the aromatic core of an emitter or host material, it is possible to fine-tune the emission wavelength, improve charge transport, and increase the operational lifetime of the device. Although this compound itself is not an emitter, it represents a key structural motif that can be incorporated into larger, more complex molecules designed for these applications.

Redox Shuttle Additives in Energy Storage Systems

In the field of energy storage, particularly for lithium-ion batteries, this compound and its isomers have been investigated as redox shuttle additives for overcharge protection. osti.gov Overcharging can lead to battery degradation and safety hazards. A redox shuttle additive is an electrochemically active molecule added to the electrolyte that can be reversibly oxidized and reduced at a specific potential. anl.gov If the cell voltage exceeds a safe limit during charging, the shuttle molecule is oxidized at the cathode, diffuses to the anode, and is then reduced back to its original state, creating an internal "shunt" that dissipates excess current and prevents overcharging. osti.govanl.gov

Dimethoxybenzene derivatives are promising candidates for this application due to their electrochemical properties. rsc.org The introduction of a fluorine atom, as in this compound or its isomers like 4-fluoro-1,2-dimethoxybenzene (B1584661), helps to fine-tune the redox potential to a suitable level for protecting cathodes used in modern 4-volt lithium-ion batteries. osti.gov The ideal redox potential for a shuttle additive is slightly above the cathode's potential at full charge.

Research on various dimethoxybenzene derivatives has provided key data on their performance. For example, the related compound 4-fluoro-1,2-dimethoxybenzene has been shown to have a suitable onset potential for oxidation and a high diffusion coefficient, which are critical for an effective shuttle mechanism. osti.gov The stability of the resulting radical cation is also crucial for long-term cycling, and molecular engineering of these structures aims to enhance this stability. researchgate.net

| Additive Compound | Onset Potential (V vs. Li/Li+) | Diffusion Coefficient (Dr) (10⁻⁶ cm²/s) | Reference |

|---|---|---|---|

| 4-fluoro-1,2-dimethoxybenzene | 4.15 | 8.9 | osti.gov |

Data for the closely related isomer 4-fluoro-1,2-dimethoxybenzene is presented to illustrate the typical performance parameters for this class of compounds.

Investigations into Environmental and Health Aspects Academic Perspective

Environmental Fate and Transport Studies

The environmental behavior of a chemical compound is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments.